3-Benzylsulfanyl-6-pyridin-3-ylpyridazine
Overview
Description
3-Benzylsulfanyl-6-pyridin-3-ylpyridazine is a versatile compound used in various scientific research fields. Its unique structure, which includes a pyridazine ring substituted with a benzylsulfanyl group and a pyridin-3-yl group, makes it an interesting subject for study in pharmaceuticals, organic electronics, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylsulfanyl-6-pyridin-3-ylpyridazine typically involves the reaction of pyridazine derivatives with benzylsulfanyl and pyridin-3-yl groups under specific conditions. One common method includes the nucleophilic substitution reaction where a pyridazine derivative reacts with a benzylsulfanyl reagent in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Benzylsulfanyl-6-pyridin-3-ylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazine derivatives, and various substituted pyridazines .
Scientific Research Applications
3-Benzylsulfanyl-6-pyridin-3-ylpyridazine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of organic electronic materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Benzylsulfanyl-6-pyridin-3-ylpyridazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzylsulfanyl-6-pyridin-2-ylpyridazine
- 3-Benzylsulfanyl-6-pyridin-4-ylpyridazine
- 3-Benzylsulfanyl-6-pyridin-5-ylpyridazine
Uniqueness
3-Benzylsulfanyl-6-pyridin-3-ylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
3-benzylsulfanyl-6-pyridin-3-ylpyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-2-5-13(6-3-1)12-20-16-9-8-15(18-19-16)14-7-4-10-17-11-14/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXLRPNMQZSJDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327668 | |
Record name | 3-benzylsulfanyl-6-pyridin-3-ylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815517 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872701-37-6 | |
Record name | 3-benzylsulfanyl-6-pyridin-3-ylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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